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Introduction
Sir Frank Macfarlane Burnet's theory of immunological surveillance, particularly as articulated

in 1971, proposed that a primary function of the immune system is to recognize and eliminate

nascent transformed, potentially cancerous, cells. This concept, which evolved from earlier

ideas about homograft rejection, posited a continuous patrol by lymphocytes to identify and

destroy cells bearing novel tumor-associated antigens. This technical guide provides a detailed

examination of the core tenets of Burnet's theory as it was understood in the early 1970s,

focusing on the key experimental evidence, methodologies, and conceptual frameworks of the

era.

Core Concepts of Immunological Surveillance (circa
1971)
Burnet's theory was predicated on the idea that malignant transformation is a frequent event,

and that the immune system, particularly the cell-mediated arm, acts as a crucial defense

mechanism. The central tenets included:

Somatic Mutation and Neoplastic Transformation: The theory assumed that genetic

mutations leading to cancer are common.
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Tumor-Specific Antigens: Transformed cells were thought to express novel antigens on their

surface, making them distinguishable from normal cells.

Lymphocyte-Mediated Recognition and Destruction: T-lymphocytes were considered the

primary effector cells responsible for recognizing these tumor-specific antigens and

eliminating the malignant cells.

Immunosuppression and Cancer Risk: A key prediction of the theory was that impaired

immune function would lead to an increased incidence of cancer.

Quantitative Data Supporting the Theory
The primary quantitative evidence supporting the theory of immunological surveillance in the

early 1970s came from studies of patient populations with compromised immune systems,

most notably organ transplant recipients undergoing immunosuppressive therapy.

Cancer Incidence in Renal Transplant Recipients
Data from the early 1970s indicated a significantly higher incidence of certain cancers in renal

transplant recipients compared to the general population. These findings were crucial in

supporting the concept of immunological surveillance.[1][2][3][4][5]
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Tumor Type

Observed Cases in
Transplant
Recipients (by late
1971/early 1972)

Approximate
Increased Risk vs.
General Population

Key Observations

Reticulum Cell

Sarcoma
~30 ~350x

A notable predilection

for the central nervous

system.

Skin and Lip Cancers ~38 ~4x

Increased incidence of

squamous cell and

basal cell carcinomas.

Solid Lymphomas ~42 Significant Increase

A prominent group of

mesenchymal tumors

observed.

Carcinoma of the

Cervix
~11 Significant Increase

Often carcinoma in

situ.

Note: The data presented is compiled from various reports from the early 1970s and represents

the state of knowledge at that time. The exact numbers and calculated risks varied slightly

between studies.

Key Experiments and Methodologies
The theory of immunological surveillance was investigated through several key experimental

approaches.

Studies in Immunosuppressed Patients
These studies provided some of the most compelling, albeit indirect, evidence for the theory.

Objective: To determine if a compromised immune system in humans correlates with an

increased incidence of cancer.

Methodology:
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Patient Cohort: Primarily renal transplant recipients receiving chronic immunosuppressive

therapy with drugs such as azathioprine and corticosteroids.

Data Collection: Establishment of informal and formal tumor registries to collect case

reports of de novo malignancies in these patients from transplant centers worldwide.[1]

Analysis: Comparison of the observed cancer incidence in the transplant recipient

population to the expected incidence in the age-matched general population.

Experiments in Athymic "Nude" Mice
The congenitally athymic "nude" mouse, lacking a functional thymus and therefore deficient in

T-lymphocytes, was a critical model for studying the role of cell-mediated immunity in tumor

development.

Objective: To determine if a congenital lack of T-cell-mediated immunity leads to an

increased incidence of spontaneous or chemically induced tumors.

Methodology:

Animal Model: Athymic nude (nu/nu) mice and their immunologically normal (nu/+)

littermates.[6]

Tumor Induction:

Spontaneous Tumors: Observation of nude mice over their lifespan for the development

of spontaneous neoplasms.[7][8]

Chemical Carcinogenesis: Administration of chemical carcinogens, such as 3-

methylcholanthrene (MCA), to both nude and normal mice, followed by monitoring for

tumor development.[6][9]

Experimental Protocol for Chemical Carcinogenesis (Stutman, 1974):

Animal Groups: Newborn athymic-nude (nu/nu) mice and normal (nu/+) littermates were

used.
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Carcinogen Administration: A single subcutaneous injection of 3-methylcholanthrene

was administered at birth.

Observation Period: Mice were observed for a period of 120 days or longer for the

development of local sarcomas and lung adenomas.

Tumor Assessment: The incidence and latency period of tumor development were

recorded and compared between the nu/nu and nu/+ groups.

Control for Immunodeficiency: The inability of nu/nu mice to reject allogeneic skin grafts

was confirmed to verify their T-cell deficiency.[6]

Results: Early studies, notably by Stutman, showed no significant difference in the incidence

or latency of chemically induced tumors between nude and normal mice, which was a

significant challenge to the original formulation of the immunological surveillance theory.[6]

In Vitro Lymphocyte-Mediated Cytotoxicity Assays
These assays were developed to directly measure the ability of lymphocytes to kill tumor cells

in a controlled laboratory setting. The Chromium-51 (51Cr) release assay was a cornerstone

technique of this era.

Objective: To provide in vitro evidence of cell-mediated immunity against tumor cells.

Methodology: Chromium-51 Release Assay

Target Cell Labeling: Tumor cells (target cells) are incubated with radioactive Sodium

Chromate (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells and binds to cytoplasmic proteins.

Effector Cell Co-incubation: The labeled target cells are washed and then incubated with

lymphocytes (effector cells) from a tumor-bearing or immunized host.

Cell Lysis and ⁵¹Cr Release: If the lymphocytes recognize and kill the target cells, the cell

membrane is damaged, and the ⁵¹Cr is released into the culture supernatant.

Measurement of Radioactivity: The amount of ⁵¹Cr in the supernatant is measured using a

gamma counter.
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Calculation of Cytotoxicity: The percentage of specific cytotoxicity is calculated using the

formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum

Release - Spontaneous Release)] x 100

Experimental Release: ⁵¹Cr released in the presence of effector cells.

Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone

(represents baseline cell death).

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent (represents

100% cell death).

Visualizations
Conceptual Framework of Immunological Surveillance

Conceptual Framework of Immunological Surveillance (Burnet, 1971)
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Caption: A diagram illustrating the core logic of Burnet's immunological surveillance theory.

Experimental Workflow: Nude Mouse Model for
Carcinogenesis

Workflow for Nude Mouse Carcinogenesis Experiment
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Caption: A simplified workflow of a typical chemical carcinogenesis study in nude mice.
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Signaling Pathway: T-Cell Mediated Cytotoxicity
(Conceptualization circa 1971)

Conceptual Model of T-Cell Mediated Cytotoxicity (early 1970s)
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Caption: A simplified representation of the proposed mechanism of T-cell killing in the early

1970s.

Conclusion and Evolution of the Theory
In 1971, Burnet's theory of immunological surveillance provided a compelling framework for

understanding the relationship between the immune system and cancer. The primary evidence

supporting the theory was the increased risk of certain malignancies in immunosuppressed

individuals. However, the theory was challenged by experimental data, particularly the lack of a

dramatic increase in spontaneous or chemically induced tumors in T-cell-deficient nude mice.

It is now understood that the immunological surveillance of tumors is a more complex process

than initially envisioned. The discovery of Natural Killer (NK) cells, which are present in nude

mice, provided an explanation for the observed tumor resistance in these animals. The modern

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1679015?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concept of "cancer immunoediting" has refined Burnet's original idea, proposing a three-phase

process of elimination, equilibrium, and escape. While the original theory has been modified,

Burnet's central concept laid the foundation for the field of tumor immunology and the

development of modern immunotherapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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